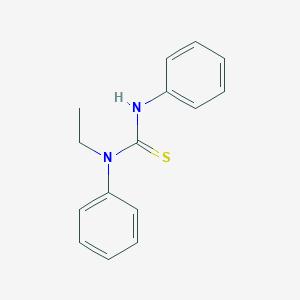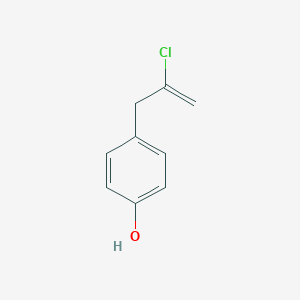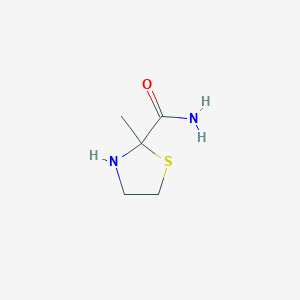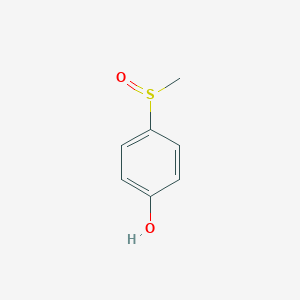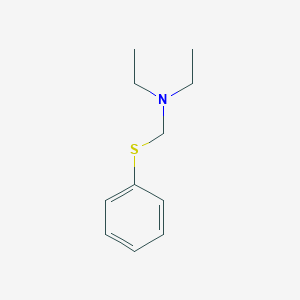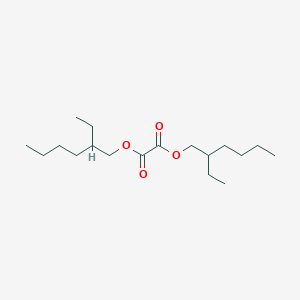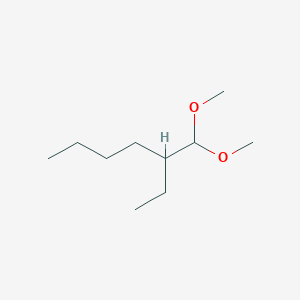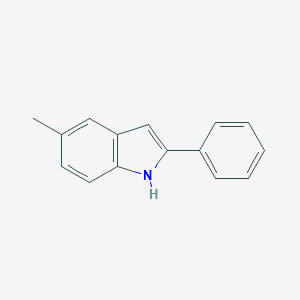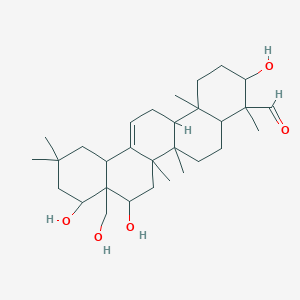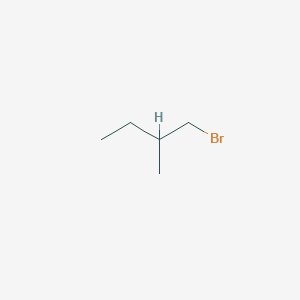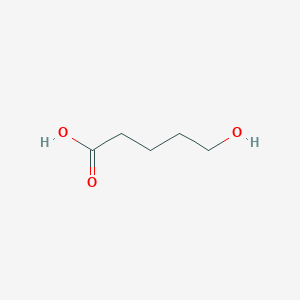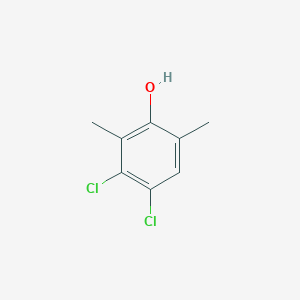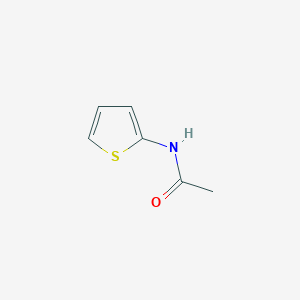![molecular formula C14H16O2 B081493 (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol CAS No. 13143-81-2](/img/structure/B81493.png)
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol, commonly known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. MMDA-2 has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of MMDA-2 is not fully understood, but it is believed to act primarily as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2B receptors. MMDA-2 may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
MMDA-2 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. MMDA-2 also produces changes in mood and perception, such as increased empathy, altered visual perception, and enhanced emotional processing.
Avantages Et Limitations Des Expériences En Laboratoire
MMDA-2 has several advantages for use in lab experiments, including its ability to produce consistent effects and its relatively low toxicity compared to other psychoactive compounds. However, MMDA-2 is highly regulated and difficult to obtain, which can limit its use in research.
Orientations Futures
Future research on MMDA-2 could focus on its potential therapeutic applications, such as its ability to enhance empathy and social behavior. Additionally, further studies could investigate the effects of MMDA-2 on different neurotransmitter systems and brain regions to better understand its mechanism of action. Finally, research could explore the use of MMDA-2 in combination with other psychoactive compounds to enhance its therapeutic effects.
Méthodes De Synthèse
MMDA-2 can be synthesized through several methods, including the reduction of MMDA or the condensation of 3,4-methylenedioxyphenylacetone with nitroethane followed by reduction. The synthesis of MMDA-2 requires specialized equipment and expertise, as the compound is highly sensitive to air and moisture.
Applications De Recherche Scientifique
MMDA-2 has been used in scientific research to study its potential therapeutic applications, such as its ability to enhance empathy and social behavior. MMDA-2 has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, MMDA-2 has been used in studies investigating the effects of psychoactive compounds on the brain and behavior.
Propriétés
Numéro CAS |
13143-81-2 |
|---|---|
Nom du produit |
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
InChI |
InChI=1S/C14H16O2/c1-16-13-8-6-12(7-9-13)14(15)10-2-3-11(14)5-4-10/h2-3,6-11,15H,4-5H2,1H3/t10-,11+,14? |
Clé InChI |
HCIYYOMHGFDWPZ-BVUQATHDSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2([C@@H]3CC[C@H]2C=C3)O |
SMILES |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
SMILES canonique |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
Synonymes |
(1β,4β,7-syn)-7-(4-Methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



